シルミタセルチブ
概要
説明
これは、Senhwa Biosciencesによって開発されており、胆管癌や髄芽腫など、さまざまな癌の臨床試験で有望な結果を示しています .
2. 製法
合成経路と反応条件: シルミタセルチブは、ベンゾ[c][2,6]ナフチリジン-8-カルボン酸から始まる一連の化学反応によって合成されます。 反応条件には通常、目的の生成物の形成を促進するために、有機溶媒や触媒の使用が含まれます。
工業的製造方法: シルミタセルチブの工業的製造には、実験室設定で使用される合成経路のスケールアップが含まれます。 これには、最終生成物の高収率と高純度を確保するために、反応条件の最適化が含まれます。 液液抽出やクロマトグラフィーなどの技術が、化合物の精製に使用されます .
科学的研究の応用
Silmitasertib has a wide range of scientific research applications, including:
作用機序
シルミタセルチブは、CK2サブユニットアルファのATP結合部位を競合的に阻害することによって効果を発揮します。 この阻害は、PI3K/Akt経路を含む、いくつかの下流のシグナル伝達経路の混乱につながります . CK2を阻害することにより、シルミタセルチブは細胞生存と増殖に関与する重要なタンパク質のリン酸化を減らし、それによって抗癌効果を発揮します .
類似の化合物:
TWS119: CK2に同様の阻害効果を持つ、異なる化学構造を持つ別のCK2阻害剤.
ケルセチン: シルミタセルチブに比べて効力は低いが、CK2も阻害する天然のフラボノイド.
ミリスチン: ケルセチンと同様に、CK2阻害活性を有する天然化合物.
シルミタセルチブの独自性: シルミタセルチブは、CK2に対する高い効力と選択性によって際立っています。 経口バイオアベイラビリティや長い半減期など、良好な薬物動態プロファイルを有しており、臨床使用に適しています . さらに、他の抗癌剤との相乗効果により、治療の可能性が高まります .
生化学分析
Biochemical Properties
Silmitasertib interacts competitively with the ATP-binding site of the CK2 subunit alpha . By inhibiting CK2, Silmitasertib disrupts several downstream signaling pathways, including the PI3K/Akt pathway . CK2 is involved in the regulation of numerous cellular processes, such as cell growth, proliferation, and survival . Silmitasertib’s inhibition of CK2 leads to the suppression of these processes, making it an effective anti-cancer agent.
Cellular Effects
Silmitasertib has been shown to induce apoptosis and autophagy in various cancer cell lines, including pancreatic cancer cells and non-small cell lung cancer cells . It also promotes macropinocytosis in cholangiocarcinoma and colorectal cancer cells . By inhibiting CK2, Silmitasertib affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
At the molecular level, Silmitasertib exerts its effects by binding to the ATP-binding site of CK2 subunit alpha . This competitive inhibition prevents CK2 from phosphorylating its substrates, leading to the disruption of several signaling pathways, including PI3K/Akt . The inhibition of CK2 by Silmitasertib also results in the degradation of MCL1, a protein that promotes cell survival . This degradation sensitizes cancer cells to apoptosis, enhancing the compound’s anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Silmitasertib has demonstrated stability and sustained activity over time . Long-term studies have shown that Silmitasertib can enhance the effects of other chemotherapeutic agents, such as vinblastine and doxorubicin, by facilitating their uptake within cells . This synergistic effect helps overcome chemoresistance, a common issue in long-term cancer treatment .
Dosage Effects in Animal Models
In animal models, Silmitasertib has shown dose-dependent effects on tumor growth . At higher doses, Silmitasertib effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At very high doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
Silmitasertib is involved in several metabolic pathways, primarily through its inhibition of CK2 . CK2 is known to regulate various metabolic processes, including glucose uptake and amino acid synthesis . By inhibiting CK2, Silmitasertib can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism that contribute to its anti-cancer effects .
Transport and Distribution
Silmitasertib is orally bioavailable and can be effectively transported and distributed within cells and tissues . It interacts with various transporters and binding proteins that facilitate its uptake and accumulation in target cells . This efficient transport and distribution are crucial for Silmitasertib’s therapeutic efficacy.
Subcellular Localization
Silmitasertib primarily localizes to the cytoplasm, where it inhibits CK2 activity . It has also been shown to affect the localization of other proteins, such as mTORC1, to specific subcellular compartments . These changes in subcellular localization can influence the activity and function of Silmitasertib, contributing to its overall therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions: Silmitasertib is synthesized through a series of chemical reactions starting from benzo[c][2,6]naphthyridine-8-carboxylic acid. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: The industrial production of Silmitasertib involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as liquid-liquid extraction and chromatography are employed to purify the compound .
化学反応の分析
反応の種類: シルミタセルチブは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、シルミタセルチブに存在する官能基を修飾するために使用できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化された誘導体が得られる場合がありますが、置換反応により芳香族環にさまざまな官能基を導入できます .
4. 科学研究への応用
シルミタセルチブは、以下を含む幅広い科学研究への応用を持っています。
類似化合物との比較
TWS119: Another CK2 inhibitor with a different chemical structure but similar inhibitory effects on CK2.
Quercetin: A natural flavonoid that also inhibits CK2 but with lower potency compared to Silmitasertib.
Myricetin: Similar to Quercetin, it is a natural compound with CK2 inhibitory activity.
Uniqueness of Silmitasertib: Silmitasertib stands out due to its high potency and selectivity for CK2. It has a favorable pharmacokinetic profile, including oral bioavailability and a long half-life, making it suitable for clinical use . Additionally, its ability to synergize with other anti-cancer agents enhances its therapeutic potential .
特性
IUPAC Name |
5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18/h1-10H,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOKSQABCJCOPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143602 | |
Record name | Silmitasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009820-21-6 | |
Record name | Silmitasertib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009820216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silmitasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Silmitasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SILMITASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6RWP0N0L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Silmitasertib and how does it exert its effects?
A1: Silmitasertib is a potent and selective inhibitor of Casein Kinase 2 (CK2). [, , , , , , , ] It binds to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its downstream targets. [, , , ] This inhibition disrupts multiple signaling pathways involved in cell growth, proliferation, survival, and metabolism. [, , , , , , , ]
Q2: What are the key downstream signaling pathways affected by Silmitasertib treatment?
A2: Silmitasertib's inhibition of CK2 affects several crucial signaling pathways, including PI3K-AKT-mTOR, JAK-STAT, NFκB, Wnt, and DNA repair pathways. [, , , , ] The specific effects on each pathway depend on the cell type and context.
Q3: Can you provide examples of how Silmitasertib's downstream effects impact cancer cells?
A3: In various cancer models, Silmitasertib has been shown to:
- Induce apoptosis through the activation of caspase-9/3 and upregulation of death receptor 4 (DR4). []
- Trigger autophagy-mediated cell death by dephosphorylating acetyl-CoA carboxylase (ACC). []
- Promote degradation of β-catenin, disrupting Wnt signaling and impairing tumor cell survival. []
- Impair lysosomal utilization, leading to cell death, particularly in KRAS mutant cancer cells. [, ]
- Downregulate the expression of stemness markers and cancer stem cell surface antigens, suggesting an impact on cancer stem cell survival and self-renewal. []
Q4: Besides cancer, are there other diseases where Silmitasertib's mechanism of action shows therapeutic potential?
A4: Yes, Silmitasertib's ability to inhibit CK2 has also shown promise in preclinical models of:
- Oral Submucous Fibrosis: Potentially by inhibiting Transforming Growth Factor Beta 1 (TGF-β1). []
- White Matter Stroke: By preserving oligodendrocytes, axons, and axonal mitochondria, leading to improved functional recovery. []
- COVID-19: Potentially by interfering with viral protein synthesis and egress. [, , ]
Q5: What is the molecular formula and weight of Silmitasertib?
A5: The molecular formula of Silmitasertib is C19H13ClN2O2, and its molecular weight is 336.77 g/mol. []
Q6: Is there any spectroscopic data available for Silmitasertib?
A6: While specific spectroscopic data wasn't detailed in the provided abstracts, various analytical techniques are used to characterize and quantify Silmitasertib, including LC-MS/MS. []
Q7: How do structural modifications of the Silmitasertib scaffold affect its activity and selectivity?
A7: Research on pyrazolo[1,5-a]pyrimidine derivatives, structurally similar to Silmitasertib, revealed that modifications like macrocyclization can influence CK2 inhibitory potency and selectivity. [] The presence of a polar carboxylic acid moiety, common to many CK2 inhibitors, was crucial for potency but might impact cellular activity. [] Further research explored 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine derivatives, identifying compounds with improved CK2 inhibitory activity and selectivity compared to Silmitasertib. []
Q8: What evidence supports Silmitasertib's efficacy in preclinical cancer models?
A8:
- Cholangiocarcinoma: Silmitasertib demonstrated synergistic effects with gemcitabine and cisplatin in preclinical models and Phase Ib/II clinical trials for cholangiocarcinoma, improving progression-free survival. [, , , , ]
- Acute Myeloid Leukemia: Silmitasertib showed potent anti-leukemia effects in HOX-driven AML models by downregulating HOX/MEIS expression. []
- Malignant Peripheral Nerve Sheath Tumors (MPNSTs): Silmitasertib reduced MPNST cell viability and slowed tumor growth in vivo, partly through destabilization of β-catenin. []
Q9: Has Silmitasertib shown efficacy in any in vivo models beyond cancer?
A9: Yes, Silmitasertib demonstrated efficacy in a mouse xenograft model of human B-cell acute lymphoblastic leukemia, particularly when combined with an acid ceramidase inhibitor. [] Additionally, in a mouse model of white matter stroke, Silmitasertib improved functional recovery and protected against white matter ischemic injury. []
Q10: Are there any clinical trials exploring Silmitasertib's therapeutic potential?
A10: Yes, Silmitasertib has been investigated in clinical trials for various cancers, including cholangiocarcinoma, medulloblastoma, and biliary tract cancer. [, , ] It has received orphan drug designation from the U.S. Food and Drug Administration (FDA) for some of these indications. [] Results from a Phase Ib/II study for cholangiocarcinoma showed promising efficacy. [, , ] Clinical trials are also underway to evaluate its potential in treating COVID-19. []
Q11: Are there any known mechanisms of resistance to Silmitasertib?
A11: While specific resistance mechanisms to Silmitasertib are not extensively discussed in the provided research, some studies hint at potential adaptive responses. For example, in B-cell acute lymphoblastic leukemia cells, Silmitasertib treatment increased the expression of both ceramide synthase 1 (CERS1) and acid ceramidase (AC). [] While increased CERS1 could promote cell death, the upregulation of AC might counteract this effect by breaking down ceramide. [] This highlights the potential for cancer cells to adapt to CK2 inhibition and the need for combinatorial treatment strategies.
Q12: What are the implications of Silmitasertib's interaction with other kinases?
A13: While Silmitasertib is a highly selective CK2 inhibitor, it has shown affinity towards other kinases, including DYRK1A and GSK3β. [, ] This off-target activity could present both opportunities and challenges, potentially influencing its efficacy and safety profile. [, ]
Q13: How does Silmitasertib's pharmacokinetic profile impact its potential therapeutic applications?
A14: Understanding Silmitasertib's absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic use. [, , , , , ] For instance, developing strategies to improve its bioavailability or target its delivery to specific tissues could enhance its efficacy and minimize potential side effects. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。